
2-Methoxyoctanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyoctanal is an organic compound with the molecular formula C9H18O2 It is an aldehyde with a methoxy group attached to the second carbon of an octanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxyoctanal can be synthesized through several methods. One common approach involves the reaction of octanal with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyoctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxyoctanoic acid.
Reduction: Reduction reactions can convert it into 2-methoxyoctanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and specific solvents.
Major Products Formed:
Oxidation: 2-Methoxyoctanoic acid.
Reduction: 2-Methoxyoctanol.
Substitution: Products depend on the nucleophile used, resulting in different functionalized octanal derivatives.
Applications De Recherche Scientifique
2-Methoxyoctanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxyoctanal involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze its conversion into other bioactive compounds. The pathways involved in its metabolism and biological effects are still under investigation, but it is known to interact with various cellular receptors and enzymes.
Comparaison Avec Des Composés Similaires
2-Methoxyethanol: Another methoxy-substituted compound with different applications and properties.
2-Methoxypropane: Used as a solvent and in organic synthesis.
2-Methoxybutane: Known for its use in organic reactions and as a solvent.
Uniqueness: 2-Methoxyoctanal is unique due to its specific structure, which combines the properties of an aldehyde with a methoxy group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
88722-73-0 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-methoxyoctanal |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-7-9(8-10)11-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
XSNVOKCRNICHMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide](/img/structure/B14394163.png)
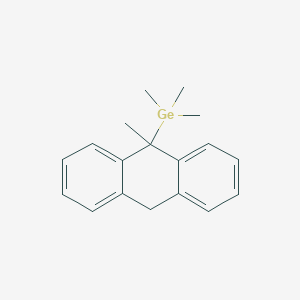
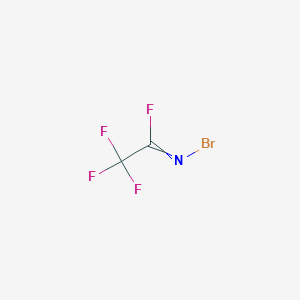
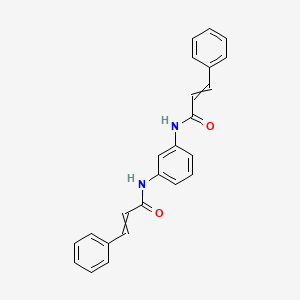
![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)
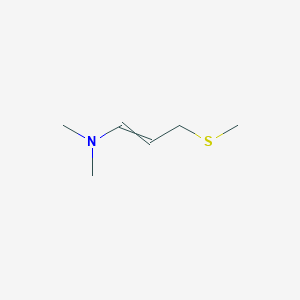
![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)


![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
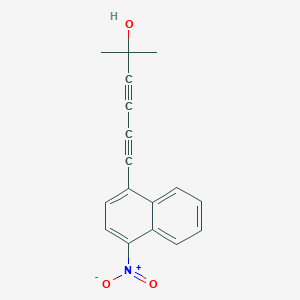
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
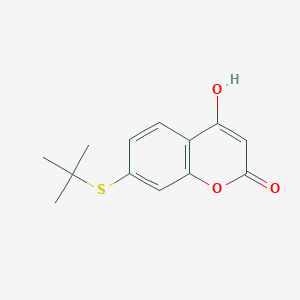
![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)
